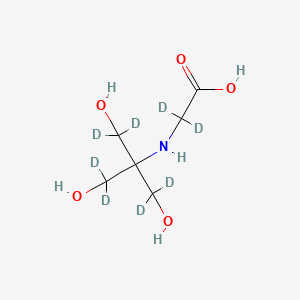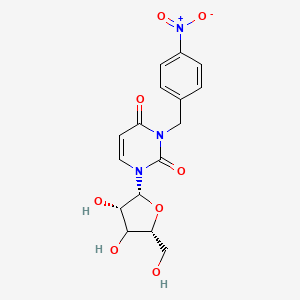
L-2-Aminobutyric Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-Aminobutyric Acid-d6 is an isotope-labeled analog of L-2-Aminobutyric Acid, which is a non-proteinogenic alpha-amino acid. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications. It plays a significant role as a receptor antagonist and is involved in metabolic processes as a human metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid-d6 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common approach involves the ammonolysis of alpha-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction . Another method includes the use of L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid through metabolic engineering approaches . This method offers a more environmentally friendly and efficient production process suitable for large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: L-2-Aminobutyric Acid-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-2-Aminobutyric Acid-d6 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-2-Aminobutyric Acid-d6 involves its role as a receptor antagonist. It interacts with specific molecular targets, such as receptors or enzymes, to inhibit their activity. This interaction can modulate various biochemical pathways and physiological processes, leading to its effects in metabolic processes and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- L-Homoalanine-d6
- (+)-2-Aminobutanoic Acid-d6
- (S)-2-Aminobutanoic Acid-d6
Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
109.16 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
InChI-Schlüssel |
QWCKQJZIFLGMSD-MADGHGEDSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
Kanonische SMILES |
CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















